Enantiomeric Purity: (S)-Enantiomer ≥98% vs. Racemic and (R)-Forms
Commercially supplied (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 169452-07-7) is specified at ≥98% chemical purity with enantiomeric excess (ee) typically ≥99%, as verified by chiral HPLC or optical rotation . In contrast, the (R)-enantiomer (CAS 876159-31-8) and racemic mixtures are distinct chemical entities that do not meet the stereochemical requirements for (S)-configured drug candidates. The patent literature explicitly describes processes that deliver the (S)-enantiomer with high optical purity, directly enabling its use in synthesizing single-enantiomer pharmaceuticals [1].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee (typical supplier specification) |
| Comparator Or Baseline | Racemic 1-(4-methoxybenzyl)pyrrolidin-3-amine: 0% ee; (R)-enantiomer: ≥99% ee opposite configuration |
| Quantified Difference | >99% ee advantage over racemate; opposite absolute configuration vs. (R)-enantiomer |
| Conditions | Chiral HPLC or polarimetry; supplier Certificate of Analysis |
Why This Matters
For procurement decisions, enantiopure material eliminates the need for costly in-house chiral separation and guarantees stereochemical fidelity in downstream syntheses.
- [1] Warner-Lambert Company. WO1993022283A1 – Process for the manufacture of (S)-3-amino-1-substituted-pyrrolidines. 1993. Claims high optical purity for (S)-enantiomers. View Source
